molecular formula C22H18BrN3O5 B11545534 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate

Cat. No. B11545534
M. Wt: 484.3 g/mol
InChI Key: VSCHOLNFQWAMDT-OPEKNORGSA-N
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Description

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate typically involves multiple steps. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This is followed by the formation of a hydrazone derivative through the reaction with a suitable hydrazine compound. The final step involves the esterification of the hydrazone with 3-methoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid, while reduction of the hydrazone can produce hydrazine derivatives.

Scientific Research Applications

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, inhibiting their function. The hydrazone linkage can also participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-3-carboxylic acid
  • 3-Amino-5-bromopyridine
  • Methyl 5-bromopyridine-3-carboxylate

Uniqueness

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate is unique due to its combination of functional groups and structural features. The presence of both methoxy and bromopyridine groups allows for diverse chemical reactivity and potential applications. Additionally, the hydrazone linkage provides a versatile site for further chemical modifications.

properties

Molecular Formula

C22H18BrN3O5

Molecular Weight

484.3 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-methoxybenzoate

InChI

InChI=1S/C22H18BrN3O5/c1-29-18-5-3-4-15(10-18)22(28)31-19-7-6-14(8-20(19)30-2)11-25-26-21(27)16-9-17(23)13-24-12-16/h3-13H,1-2H3,(H,26,27)/b25-11+

InChI Key

VSCHOLNFQWAMDT-OPEKNORGSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CN=C3)Br)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br)OC

Origin of Product

United States

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